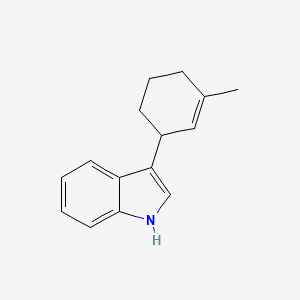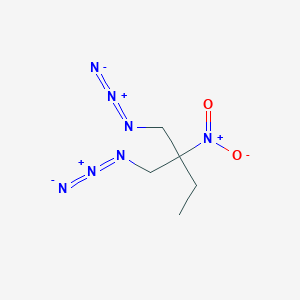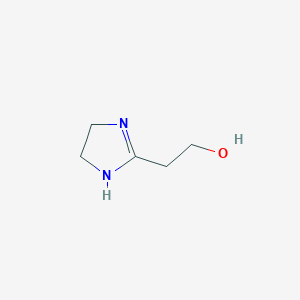
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is a synthetic peptide derivative known for its potential analgesic properties. It is structurally related to natural opioid peptides and has been studied for its interaction with opioid receptors, particularly the μ-opioid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor-ligand interactions.
Medicine: Explored for its analgesic properties and potential as a pain management drug.
Mécanisme D'action
The mechanism of action of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 involves its interaction with μ-opioid receptors. Upon binding to these receptors, the compound mimics the action of endogenous opioid peptides, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in its structure enhances its stability and resistance to enzymatic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic peptide with similar analgesic properties.
Uniqueness
H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is unique due to the presence of D-amino acids, which confer increased stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it a promising candidate for therapeutic applications where prolonged action is desired .
Propriétés
Numéro CAS |
176448-03-6 |
|---|---|
Formule moléculaire |
C33H50N12O6 |
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C33H50N12O6/c1-19(27(35)47)42-30(50)25(17-20-7-3-2-4-8-20)45-29(49)24(10-6-16-41-33(38)39)43-31(51)26(18-21-11-13-22(46)14-12-21)44-28(48)23(34)9-5-15-40-32(36)37/h2-4,7-8,11-14,19,23-26,46H,5-6,9-10,15-18,34H2,1H3,(H2,35,47)(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H4,36,37,40)(H4,38,39,41)/t19-,23+,24-,25+,26+/m1/s1 |
Clé InChI |
KKMLIKWQEKATNQ-GGJIVPGBSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)

![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
